8-(Octyloxy)quinoline is a derivative of 8-hydroxyquinoline, characterized by the presence of an octyloxy group at the 8-position of the quinoline ring. This compound exhibits a unique structure that combines a quinoline moiety—a bicyclic compound consisting of a benzene ring fused to a pyridine ring—with an alkoxy substituent, specifically an octyl group. The presence of this long alkyl chain enhances the compound's lipophilicity, which can influence its solubility and biological activity. The chemical formula for 8-(Octyloxy)quinoline is C_15H_19NO, and it has notable properties such as fluorescence, which is affected by the solvent and the length of the alkyl chain in its structure .
The chemical behavior of 8-(Octyloxy)quinoline is largely influenced by the functional groups present in its structure. It can undergo various reactions typical of quinoline derivatives, including:
8-(Octyloxy)quinoline and its derivatives have been studied for their biological activities, which include:
Several methods exist for synthesizing 8-(Octyloxy)quinoline:
The unique properties of 8-(Octyloxy)quinoline lend themselves to several applications:
Interaction studies involving 8-(Octyloxy)quinoline typically focus on its behavior in biological systems and its interactions with metal ions. These studies reveal:
Several compounds are structurally similar to 8-(Octyloxy)quinoline. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial, anticancer | Base compound for many derivatives |
| 5-Octyl-8-hydroxyquinoline | Octyl group at position 5 | Antimicrobial | Different position of alkyl substitution |
| 7-Octyloxyquinoline | Octyloxy group at position 7 | Antifungal | Different position affecting biological activity |
| 6-Methoxy-8-hydroxyquinoline | Methoxy group at position 6 | Antioxidant | Variation in substituent affects reactivity |
The uniqueness of 8-(Octyloxy)quinoline lies primarily in its long alkyl chain (octyloxy), which enhances lipophilicity compared to other derivatives, potentially influencing its solubility and interaction with biological membranes. This structural feature may also contribute to its distinct fluorescence properties compared to shorter alkoxy derivatives like methoxy or ethoxy substitutions .
Three-component reactions (3CRs) involving aldehydes, amines, and alkynes offer a streamlined approach to construct quinoline scaffolds. A notable example is the FeCl₃- or Yb(OTf)₃-catalyzed coupling of 4-n-octyloxybenzaldehyde, 4-n-octyloxyaniline, and ethynylarenes to yield 8-(octyloxy)quinoline derivatives. The reaction proceeds via a Lewis acid-mediated cyclization mechanism, where the catalyst facilitates imine formation, followed by alkyne insertion and aromatization.
Ytterbium(III) triflate demonstrated superior catalytic activity compared to iron(III) chloride, achieving yields of 78–85% versus 60–68% under identical conditions. This disparity arises from Yb³⁺’s stronger Lewis acidity and ability to stabilize intermediate oxonium ions through coordination with the alkoxy group. The method’s versatility is highlighted by its compatibility with diverse ethynylarenes, enabling the introduction of bulky substituents at the quinoline C2 position without compromising yield.
Transition metals such as silver and copper have been employed to mediate O-alkylation reactions. Silver carbonate (Ag₂CO₃) proved effective in the regioselective dialkoxylation of 4-hydroxy-2-quinolones, producing 2,4-dialkoxyquinolines in yields up to 92%. While this method primarily targets C2 and C4 positions, its principles extend to 8-alkoxyquinoline synthesis by modifying precursor substrates.
Copper-catalyzed C–H alkylation represents an alternative strategy. For instance, 8-aminoquinolines undergo decarboxylative alkylation at the C2 position using secondary alkyl carboxylic acids under Cu(I) catalysis. Although not directly applied to 8-(octyloxy)quinoline, this approach underscores the potential for late-stage functionalization of preassembled quinoline cores.
Solvent polarity critically influences the efficiency of O-alkylation reactions. A two-step protocol involving tosyl protection of 8-hydroxyquinoline, followed by alkylation with 1-bromooctane in dimethylformamide (DMF), yielded 8-(octyloxy)quinoline in 74% yield. The tosyl group’s stability under basic conditions (e.g., sodium hydride) prevents undesired side reactions, while DMF’s high polarity facilitates nucleophilic substitution by stabilizing the transition state.
Comparative studies in tetrahydrofuran (THF) and dichloromethane (DCM) revealed a 15–20% reduction in yield, attributed to poorer solubility of the sodium hydride base. These findings emphasize the importance of solvent selection in optimizing reaction kinetics and product purity.
The choice of Lewis acid significantly impacts the efficiency of quinoline synthesis. A side-by-side comparison of FeCl₃ and Yb(OTf)₃ in three-component reactions revealed distinct performance profiles:
| Parameter | FeCl₃ | Yb(OTf)₃ |
|---|---|---|
| Yield Range | 60–68% | 78–85% |
| Reaction Time | 12–14 h | 8–10 h |
| Byproduct Formation | 10–15% | 3–5% |
| Substrate Compatibility | Moderate | High |
Yb³⁺’s larger ionic radius (0.985 Å vs. Fe³⁺’s 0.645 Å) enhances its ability to coordinate with multiple reaction intermediates, accelerating cyclization. Additionally, the triflate counterion’s weak coordination minimizes catalyst poisoning, whereas FeCl₃’s chloride ions may sequester the metal center, reducing activity. These insights guide catalyst selection for target-specific quinoline functionalization.
8-(Octyloxy)quinoline exhibits distinctive chelation behavior with transition metal ions through its nitrogen and oxygen donor atoms, forming stable five-membered chelate rings [1] [2]. The compound demonstrates bidentate coordination, where the quinoline nitrogen and the octyloxy oxygen serve as donor sites for metal coordination [3] [4]. Research has established that quinoline derivatives, including 8-(octyloxy)quinoline, form insoluble chelate complexes with a variety of metal ions including copper(II), zinc(II), nickel(II), cobalt(II), iron(III), aluminum(III), and manganese(II) [4] [5].
The chelation process involves displacement of the dissociable hydrogen from the oxygen donor site, resulting in metal linkage to both the oxygen and nitrogen atoms [4] [2]. For divalent metal complexes, the stoichiometry typically requires two molecules of the quinoline ligand for each metal atom, while hexavalent metal complexes require three molecules of the ligand [4]. The formation constants for metal-8-hydroxyquinoline complexes follow the Irving-Williams stability order, with copper(II) showing the highest stability constants [6] [7].
| Metal Ion | log K₁ (25°C) | log K₂ (25°C) | Coordination Mode | Complex Stoichiometry |
|---|---|---|---|---|
| Cu²⁺ | 12.8 | 23.8 | Bidentate | 1:2 |
| Zn²⁺ | 8.9 | 16.9 | Bidentate | 1:2 |
| Ni²⁺ | 8.7 | 16.8 | Bidentate | 1:2 |
| Co²⁺ | 7.8 | 15.1 | Bidentate | 1:2 |
| Fe³⁺ | 11.4 | N/A | Tridentate | 1:3 |
| Al³⁺ | 9.9 | N/A | Tridentate | 1:3 |
| Mn²⁺ | 7.2 | 13.8 | Bidentate | 1:2 |
The octyloxy substituent at the 8-position introduces significant hydrophobic character to the quinoline framework, influencing the solubility and extraction properties of the resulting metal complexes [8] [9]. This modification affects the hydrophilic-lipophilic balance of the chelating system, potentially altering the selectivity and stability of metal coordination compared to unsubstituted 8-hydroxyquinoline [6] [10].
The chelation behavior is strongly dependent on solution conditions, including pH, ionic strength, and solvent composition [6] [11]. The effective electrostatic potential field of the metal ion plays a crucial role in determining the relative importance of the nitrogen-metal and oxygen-metal bonds to overall chelate stability [6] [12].
The coordination of 8-(octyloxy)quinoline to metal centers involves significant tautomeric equilibria that influence the binding mode and complex stability [13] [14]. In organometallic complexation, the quinoline system undergoes prototropic shifts between different tautomeric forms, particularly affecting the coordination geometry and electronic properties of the resulting complexes [15] [16].
Research on quinoline derivatives has demonstrated that metal coordination can induce concomitant tautomeric switching between phenol and keto forms in nonpolar or aprotic media [13] [14]. For 4-hydroxyquinoline systems equipped with coordinative side arms, oxygen chelation of metal ions induces switching from the phenol tautomer to the keto form [13]. This tautomeric behavior is accompanied by selective and highly sensitive fluorometric responses to specific metal ions such as zinc(II) [13] [14].
Nuclear magnetic resonance studies have revealed that both cadmium(II) and zinc(II) ions afford nitrogen chelation for quinoline systems, coexisting with tautomeric switching from quinolin-4(1H)-one to quinolin-4-olate [13] [14]. Ultraviolet-visible spectroscopy monitoring of metal-ion titrations in toluene and methanol has confirmed similar structural changes during complexation [13].
| Quinoline Derivative | Free Ligand Form | Metal-Bound Form | Metal Coordination | Tautomeric Equilibrium |
|---|---|---|---|---|
| 4-Hydroxyquinoline | Phenol | Keto | Zn²⁺, Cd²⁺ | Metal-induced shift |
| 8-Hydroxyquinoline | Phenol | Phenolate | Various transition metals | Deprotonation upon coordination |
| Quinolin-4(1H)-one | Keto | Enolate | Zn²⁺, Cd²⁺ | Metal-stabilized enolate |
| 2-Methyl-8-hydroxyquinoline | Phenol | Phenolate | Various transition metals | Steric hindrance effects |
The tautomeric shifts are accompanied by changes in the coordination mode and binding geometry [15] [16]. In osmium organometallic systems, coordination with quinolin-8-olato involves displacement of metal-oxygen and metal-bromine bonds, with the Schiff base function transitioning from a zwitterionic iminium-phenolato tautomeric form to an imine-phenol configuration [15]. This prototropic transformation is similar to imine-iminium tautomerization observed in biological systems [15].
Density functional theory calculations at the B3LYP 6-31G* level have provided theoretical support for these experimental observations, confirming the energetic favorability of metal-triggered tautomeric switching [13] [14]. The calculations indicate that the coordination environment significantly influences the relative stability of different tautomeric forms [14].
Osmium-quinolinolato complexes derived from 8-(octyloxy)quinoline exhibit distinctive electrochemical properties that are crucial for understanding their redox behavior and potential applications [15] [17]. These systems display quasi-reversible one-electron cyclic voltammetric responses corresponding to the osmium(II)/osmium(III) redox couple [15] [16].
In dichloromethane solution, osmium complexes of the type [Os(RL²)(PPh₃)₂(CO)(Q)] display electrochemical responses near 0.40 V versus saturated calomel electrode [15]. The peak-to-peak separation of approximately 100 millivolts indicates quasi-reversible electron transfer kinetics [15]. Exhaustive coulometric oxidation confirms the one-electron nature of these redox processes [15].
| Complex | E₁/₂ (V vs SCE) | Peak Separation (mV) | Oxidation State Change | EPR g-values (77K) | Absorption λmax (nm) |
|---|---|---|---|---|---|
| Os(RL²)(PPh₃)₂(CO)(Q) R=Me | 0.38 | 100 | Os(II) → Os(III) | 2.44, 2.20, 1.83 | 340, 415, 500 |
| Os(RL²)(PPh₃)₂(CO)(Q) R=OMe | 0.36 | 105 | Os(II) → Os(III) | 2.45, 2.19, 1.84 | 342, 418, 502 |
| Os(RL²)(PPh₃)₂(CO)(Q) R=Cl | 0.42 | 95 | Os(II) → Os(III) | 2.43, 2.21, 1.82 | 338, 412, 498 |
The reduction potentials show systematic dependence on the electron-withdrawing or electron-donating character of substituents, with the order being methoxy < methyl < chloro [15]. This trend reflects the electronic influence of substituents on the metal center's electron density [15]. The reduction potentials are systematically lower than those of precursor complexes by approximately 200 millivolts, indicating better stabilization of the trivalent state in quinolinolato-chelated systems [15].
Coulometrically generated osmium(III) complexes have been characterized by electron paramagnetic resonance spectroscopy in frozen dichloromethane-toluene solutions at 77 K [15] [16]. The spectra show rhombic patterns with three distinct g-values, reflecting the gross molecular symmetry containing non-equivalent phosphorus-osmium-phosphorus, oxygen-osmium-carbon, and nitrogen-osmium-carbon axes [15].
The electrogenerated trivalent complexes display intense absorption bands near 340, 410, and 500 nanometers [15]. These spectral features are characteristic of metal-to-ligand charge transfer transitions in the oxidized state [15]. The complexes demonstrate paramagnetic behavior consistent with low-spin d⁵ electronic configuration with S = 1/2 [15].
The formation of five-membered chelate rings with 8-(octyloxy)quinoline involves precise stereochemical control mechanisms that determine the spatial arrangement and conformational preferences of the resulting complexes [18] [19]. Five-membered chelate rings are particularly stable for octahedral and square planar metal complexes due to optimal bite angles of approximately 78-82 degrees [19] [20].
Research has established that five-membered chelate rings exhibit conformational flexibility while maintaining sufficient rigidity to prevent rapid interconversion at room temperature [19] [21]. This balance enables the existence of distinguishable conformational isomers, particularly when the rings contain substituents that introduce additional steric strain [19]. The stereochemical control arises from the combination of geometric constraints imposed by the quinoline framework and the conformational preferences of the chelate ring [18] [20].
| Property | Five-Membered Ring | Six-Membered Ring | Stability Comparison |
|---|---|---|---|
| Bite Angle (degrees) | 78-82 | 85-95 | Higher for d⁸ metals |
| Ring Strain Energy (kcal/mol) | 2-4 | 0-1 | Lower strain energy |
| Metal-Ligand Bond Length (Å) | 2.0-2.2 | 2.1-2.3 | Optimal for larger metals |
| Coordination Preference | Octahedral, Square planar | Tetrahedral, Trigonal | Geometry dependent |
| Stereochemical Control | Lambda/Delta isomerism | Chair/Boat conformations | Conformational flexibility |
The stereochemical preferences of five-membered chelate rings are influenced by the natural bite angle of the ligand and the preferred coordination geometry of the metal center [19] [22]. Octahedral and square planar metals prefer 90-degree ligand-metal-ligand bond angles, making five-membered rings particularly favorable [19]. The larger preferred bond angles in tetrahedral and trigonal bipyramidal systems often require the formation of larger six or seven-membered chelate rings for maximum stability [19].
Computational studies using density functional theory have revealed that five-membered chelate formation with quinoline derivatives is unfavorable by approximately 7.7 kilocalories per mole compared to corresponding six-membered chelate systems with palladium(II) [23] [22]. This energy difference arises from two primary factors: the dimeric metal species with five-membered chelation adopting more stable square-planar structures compared to six-membered chelation, and steric repulsion between substituent groups that destabilizes the five-membered chelate transition structure [23] [22].
The fluorescence quantum yields of 8-(Octyloxy)quinoline derivatives demonstrate significant dependence on molecular substitution patterns and environmental conditions. Studies of quinoline derivatives reveal that the octyloxy substituent at the 8-position significantly influences the fluorescence quantum efficiency compared to the parent quinoline compound [1].
Comprehensive investigations of 8-octyloxy-4-[4-(octyloxy)phenyl]quinoline (compound 8a) in dichloromethane yielded a fluorescence quantum yield of 0.24 when excited at 337 nanometers, with quinine sulfate serving as the fluorescent standard [1]. This quantum yield represents a substantial enhancement compared to unsubstituted quinoline, which exhibits a quantum yield of only 0.01 in ethanol [2].
Table 1: Fluorescence Quantum Yields of Quinoline Derivatives
| Compound | Substituent Pattern | Quantum Yield | Solvent | Reference Standard |
|---|---|---|---|---|
| 8-(Octyloxy)quinoline (8a) | 8-octyloxy-4-[4-(octyloxy)phenyl] | 0.24 | Dichloromethane | Quinine sulfate [1] |
| Quinoline | Unsubstituted | 0.01 | Ethanol | - [2] |
| Related quinoline (8b) | 6-methoxy-2-(4-methoxyphenyl)-4-[4-(octyloxy)phenyl] | 0.22 | Dichloromethane | Quinine sulfate [1] |
| Related quinoline (8d) | 4-[(6-heptyloxynaphthalen)-2-yl]-6-methoxy-2-[4-(octyloxy)phenyl] | 0.25 | Dichloromethane | Quinine sulfate [1] |
The temperature dependence of fluorescence quantum yields reveals additional complexity in the photophysical behavior. At reduced temperatures (77 Kelvin), the fluorescence quantum yield of quinoline derivatives increases significantly. For instance, related octyloxy-substituted quinoline derivatives show quantum yield enhancement from 0.22 at 293 Kelvin to 0.40 at 77 Kelvin, indicating substantial non-radiative deactivation processes at room temperature [1].
The relationship between molecular structure and quantum yield efficiency demonstrates that alkoxy substituents, particularly the octyloxy group, enhance the luminescent properties through modification of the electronic structure. The extended alkyl chain increases lipophilicity while maintaining favorable photophysical characteristics, contributing to the observed quantum yield values .
The electronic absorption spectra of 8-(Octyloxy)quinoline exhibit distinct solvatochromic behavior characterized by two primary absorption bands at approximately 280 nanometers and 350 nanometers, attributed to π,π* and n,π* transitions, respectively [1] [4]. The solvent polarity exerts differential effects on these electronic transitions, with the π,π* transition showing pronounced solvatochromism while the n,π* transition remains relatively invariant.
Table 2: Solvatochromic Data for 8-(Octyloxy)quinoline Derivatives
| Solvent | Polarity Parameter f(ε,n) | λabs π,π* (nm) | λabs n,π* (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|---|
| Cyclohexane | 0.000 | 285 | 350 | 389 | 3900 |
| Dichloromethane | 0.218 | 245 | 330 | 411 | 7300 |
| Ethanol | 0.289 | 287 | 350 | 400 | 4000 |
| Acetonitrile | 0.305 | 288 | 350 | 400 | 4000 |
The absorption spectrum of 8-(Octyloxy)quinoline demonstrates an extinction coefficient of 1.4 × 10⁴ molecular per liter per centimeter at 350 nanometers in ethanol [1]. The n,π* transitions appear as a shoulder in the 320-450 nanometer range with extinction coefficients of approximately 10³ molecular per liter per centimeter, remaining essentially unshifted across different polar solvents [1].
In contrast to the absorption behavior, fluorescence emission exhibits marked solvatochromic sensitivity. The emission maximum shifts progressively from 389 nanometers in non-polar cyclohexane to 411 nanometers in polar dichloromethane, reflecting the stabilization of the excited state through solvent-solute interactions [1]. This positive solvatochromic effect indicates the formation of an intramolecular charge transfer state in the excited configuration.
The energy of the lowest singlet excited state (ES1) remains remarkably constant at 3.39 electron volts across different solvents, suggesting minimal hydrogen-bonding interactions in the excited state [1]. This independence from solvent polarity contrasts with the observed Stokes shift variations, which increase from non-polar to polar media due to combined effects of medium polarity and intramolecular charge transfer character.
The triplet-state photophysics of 8-(Octyloxy)quinoline derivatives reveals complex excited-state dynamics involving efficient intersystem crossing and oxygen-sensitive deactivation pathways. Phosphorescence emission at 77 Kelvin displays characteristic vibrational resolution with three distinct bands at 440, 505, and 540 nanometers, exhibiting identical decay kinetics with a lifetime of 950 milliseconds [1].
Table 3: Triplet-State Properties of 8-(Octyloxy)quinoline
| Parameter | Value | Conditions |
|---|---|---|
| Triplet Energy (ET1) | 3.10 eV | Ethanol, 77 K |
| Phosphorescence λmax | 440, 505, 540 nm | Ethanol, 77 K |
| Phosphorescence Lifetime (τP) | 950 ms | Ethanol, 77 K |
| Phosphorescence Quantum Yield (φP) | 0.03 | Ethanol, 77 K |
| Triplet-Triplet Absorption λmax | 450 nm | Ethanol, 298 K |
| Triplet-Triplet Lifetime (τT-T) | 2.6 ms | Ethanol, 298 K |
The triplet-triplet absorption spectrum reveals three prominent bands centered at 250, 450, and 900 nanometers, with the 450-nanometer band serving as the principal diagnostic feature [1]. These transient absorptions exhibit uniform decay kinetics with a 2.6-millisecond lifetime in ethanol under deoxygenated conditions, confirming their triplet-triplet character.
Oxygen quenching studies demonstrate complete suppression of the triplet-triplet absorption in air-equilibrated solutions, indicating diffusion-controlled quenching with essentially unit efficiency [1]. This behavior aligns with established patterns for aromatic compounds where molecular oxygen functions as an extremely efficient triplet quencher through energy transfer mechanisms [5].
The quenching mechanism proceeds through collision-dependent energy transfer from the quinoline triplet state to molecular oxygen, generating singlet oxygen as the primary product. The bimolecular quenching rate constant approaches the diffusion-controlled limit, consistent with values reported for similar aromatic systems in alcoholic solvents [6].
Additional complexity arises from the formation of semi-oxidized radical species under specific conditions. In the presence of phenol at concentrations of 10⁻⁴ molar, the triplet state undergoes electron transfer reactions, generating semi-oxidized quinoline radicals with absorption maxima at 350-450 nanometers and semi-reduced forms at 740 nanometers [1]. The thermodynamic favorability of this process, with a calculated free energy change of -242.20 kilojoules per mole according to the Rehm-Weller equation, confirms the viability of the electron transfer pathway [1].
Time-resolved laser flash photolysis investigations provide detailed insights into the excited-state dynamics and deactivation mechanisms of 8-(Octyloxy)quinoline. Excitation at 355 nanometers with 12-millijoule pulses generates transient absorption spectra that reveal the temporal evolution of excited-state populations [1].
Table 4: Time-Resolved Photophysical Parameters
| Process | Wavelength (nm) | Lifetime | Assignment |
|---|---|---|---|
| Fluorescence | 397 | 2.53 ns | S1 → S0 |
| Triplet-Triplet Absorption | 450 | 2.6 ms | T1 → Tn |
| Semi-oxidized Radical | 380 | 6.8 ms | Q- + formation |
| Phosphorescence | 440, 505, 540 | 950 ms | T1 → S0 |
The fluorescence lifetime of 2.53 nanoseconds represents the characteristic deactivation time of the lowest singlet excited state, yielding a radiative rate constant of 8.69 × 10⁷ reciprocal seconds [1]. This relatively short lifetime indicates efficient competition between radiative and non-radiative deactivation pathways at room temperature.
Transient absorption kinetics reveal multi-exponential decay behavior reflecting the complex interplay of different deactivation mechanisms. The primary triplet-triplet absorption at 450 nanometers exhibits single-exponential decay with a 2.6-millisecond lifetime under oxygen-free conditions [1]. However, in the presence of phenol or other electron acceptors, additional kinetic components emerge corresponding to radical formation processes.
The shoulder observed at 380 nanometers with a 6.8-millisecond decay time corresponds to semi-oxidized radical formation through self-quenching mechanisms [1]. This process represents a secondary pathway that becomes significant at higher concentrations or in the presence of specific quenching agents.
Temperature-dependent studies reveal enhanced fluorescence intensity at reduced temperatures, with the emission maximum remaining constant at 400 nanometers while the quantum yield increases substantially [1]. This temperature dependence confirms the presence of thermally activated non-radiative processes that compete with fluorescence emission at elevated temperatures.